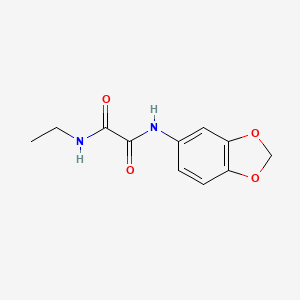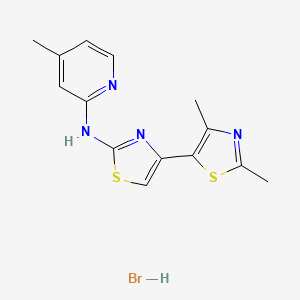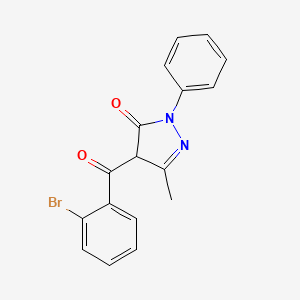![molecular formula C23H20BrN3OS B4927897 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has unique properties that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the inhibition of several enzymes, including carbonic anhydrase and 5-lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators and the proliferation of cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been shown to have several biochemical and physiological effects. This compound has been found to decrease the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its potent inhibitory effects on enzymes, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the use of 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in scientific research. One potential direction is the development of new cancer therapies based on the anti-tumor properties of this compound. Additionally, this compound could be used to investigate the role of carbonic anhydrase and 5-lipoxygenase in various biological processes. Finally, the potential toxicity of this compound could be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a valuable tool for investigating various biological processes. This compound has potent inhibitory effects on enzymes, anti-inflammatory and anti-tumor properties, and has been used in the development of new drugs for the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, the future directions for the use of this compound in scientific research are promising.
Métodos De Síntesis
The synthesis of 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the reaction of 4-bromobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting intermediate is then reacted with 4-methoxyphenylacetonitrile and benzyl chloride to yield the final product. The synthesis method has been optimized to produce high yields of pure 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been used in various scientific research applications. This compound has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and 5-lipoxygenase. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, this compound has been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4-benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3OS/c1-28-21-13-9-19(10-14-21)22-25-26-23(27(22)15-17-5-3-2-4-6-17)29-16-18-7-11-20(24)12-8-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMQJDIGVNCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)
![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)

![ethyl 3-(2-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4927838.png)
![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4927855.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)


![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)